molecular formula C17H27N3O2 B14477454 3-Amino-N~1~,N~1~,N~2~,N~2~-tetraethyl-4-methylbenzene-1,2-dicarboxamide CAS No. 65770-16-3

3-Amino-N~1~,N~1~,N~2~,N~2~-tetraethyl-4-methylbenzene-1,2-dicarboxamide

Cat. No.: B14477454
CAS No.: 65770-16-3
M. Wt: 305.4 g/mol
InChI Key: FJLFRMNHFWAUBS-UHFFFAOYSA-N
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Description

3-Amino-N~1~,N~1~,N~2~,N~2~-tetraethyl-4-methylbenzene-1,2-dicarboxamide is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of an amino group attached to a benzene ring, which is further substituted with tetraethyl and methyl groups, as well as two carboxamide groups. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N~1~,N~1~,N~2~,N~2~-tetraethyl-4-methylbenzene-1,2-dicarboxamide typically involves the following steps:

    Nitration: The starting material, 4-methylbenzene-1,2-dicarboxylic acid, undergoes nitration to introduce a nitro group at the 3-position of the benzene ring.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Amidation: The carboxylic acid groups are converted to carboxamide groups through a reaction with ethylamine under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors for the reduction step and large-scale amidation reactors for the final step are common practices to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N~1~,N~1~,N~2~,N~2~-tetraethyl-4-methylbenzene-1,2-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.

    Reduction: The nitro group can be reduced back to an amino group using reducing agents like hydrogen gas and palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 3-nitro-N~1~,N~1~,N~2~,N~2~-tetraethyl-4-methylbenzene-1,2-dicarboxamide.

    Reduction: Regeneration of the original amino compound.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives of the original compound.

Scientific Research Applications

3-Amino-N~1~,N~1~,N~2~,N~2~-tetraethyl-4-methylbenzene-1,2-dicarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-Amino-N~1~,N~1~,N~2~,N~2~-tetraethyl-4-methylbenzene-1,2-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The aromatic ring and carboxamide groups may also participate in π-π interactions and hydrogen bonding, respectively, further influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-N,N-dimethylbenzene-1,2-dicarboxamide: Similar structure but with dimethyl groups instead of tetraethyl groups.

    4-Methylbenzene-1,2-dicarboxamide: Lacks the amino and tetraethyl groups, making it less reactive.

    3-Nitro-N~1~,N~1~,N~2~,N~2~-tetraethyl-4-methylbenzene-1,2-dicarboxamide: Contains a nitro group instead of an amino group, altering its reactivity and applications.

Uniqueness

3-Amino-N~1~,N~1~,N~2~,N~2~-tetraethyl-4-methylbenzene-1,2-dicarboxamide is unique due to its combination of amino, tetraethyl, and carboxamide groups, which confer distinct chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential as a versatile intermediate make it a valuable compound for research and industrial purposes.

Properties

CAS No.

65770-16-3

Molecular Formula

C17H27N3O2

Molecular Weight

305.4 g/mol

IUPAC Name

3-amino-1-N,1-N,2-N,2-N-tetraethyl-4-methylbenzene-1,2-dicarboxamide

InChI

InChI=1S/C17H27N3O2/c1-6-19(7-2)16(21)13-11-10-12(5)15(18)14(13)17(22)20(8-3)9-4/h10-11H,6-9,18H2,1-5H3

InChI Key

FJLFRMNHFWAUBS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=C(C=C1)C)N)C(=O)N(CC)CC

Origin of Product

United States

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